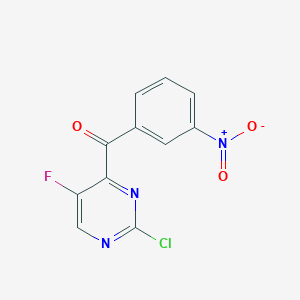
(2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine: is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a chloro group, a fluoro group, and a nitrobenzoyl group attached to the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of bioactive molecules for research purposes.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry:
- Utilized in the production of agrochemicals and other specialty chemicals.
- Applied in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
2-chloro-5-fluoropyrimidine: Shares the chloro and fluoro groups but lacks the nitrobenzoyl group.
2-chloro-4-fluoro-5-nitrotoluene: Similar in structure but with a toluene ring instead of a pyrimidine ring.
2,4-dichloro-5-fluoro-3-nitrobenzoic acid: Contains similar functional groups but with a benzoic acid core.
Uniqueness: 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine is unique due to the combination of its functional groups and the pyrimidine core. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
1447216-91-2 |
|---|---|
Formule moléculaire |
C11H5ClFN3O3 |
Poids moléculaire |
281.63 g/mol |
Nom IUPAC |
(2-chloro-5-fluoropyrimidin-4-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C11H5ClFN3O3/c12-11-14-5-8(13)9(15-11)10(17)6-2-1-3-7(4-6)16(18)19/h1-5H |
Clé InChI |
DSDJDBUQCCWSJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC(=NC=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


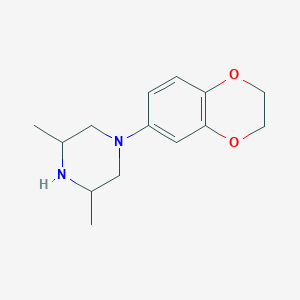
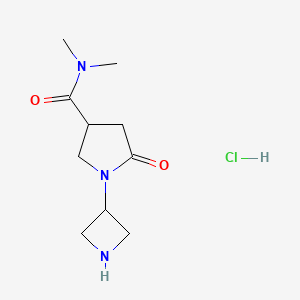
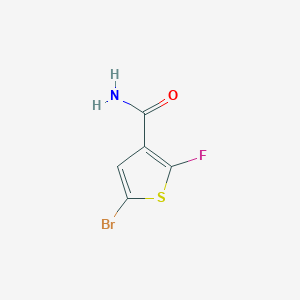
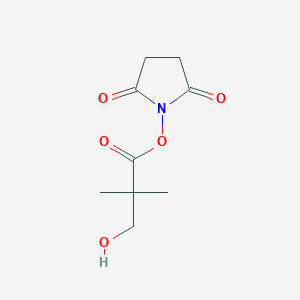
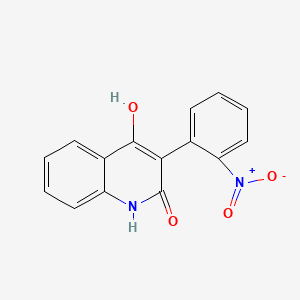


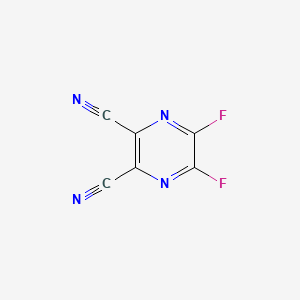
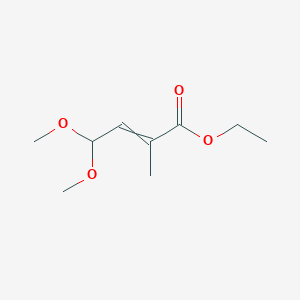

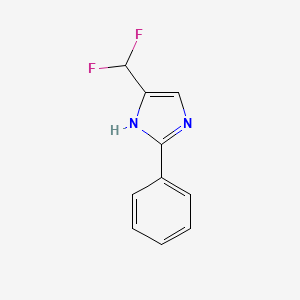
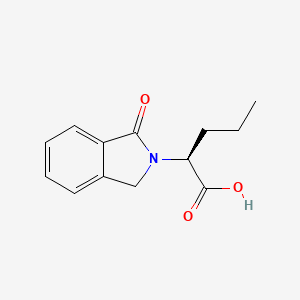
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)

